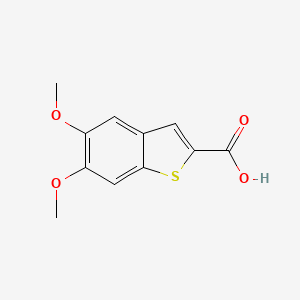

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZUZUKHOVUSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296352 | |

| Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23046-03-9 | |

| Record name | 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23046-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023046039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23046-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Subject: In-depth Technical Whitepaper on the Core Chemical Properties, Synthesis, and Applications of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Introduction

This compound is a sulfur-containing aromatic heterocyclic compound. Its molecular structure is built upon a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. This core is further functionalized with two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2 position. While not extensively documented in all aspects, this compound serves as a crucial building block and starting material in various fields, particularly in medicinal chemistry and materials science.[1] Its unique arrangement of functional groups—a carboxylic acid for derivatization, methoxy groups influencing electronic properties, and a rigid heterocyclic scaffold—makes it a valuable precursor for the synthesis of more complex molecules with tailored biological activities or material properties.[1] This guide provides a consolidated overview of its known chemical properties, a representative synthesis protocol, and its applications in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data is compiled from various chemical databases and represents both experimentally determined and computationally predicted values.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 255-257 °C | [1] |

| Boiling Point | 424.7 °C at 760 mmHg | [1] |

| Flash Point | 210.7 °C | [1] |

| Density | 1.372 g/cm³ | [1] |

| Vapor Pressure | 5.69E-08 mmHg at 25°C | [1] |

| Refractive Index | 1.643 | [1] |

| pKa (Predicted) | 3.52 ± 0.30 | [1] |

| Storage Temp. | 2-8°C (Protect from light) | [1] |

Table 2: Computed Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄S | [1][2] |

| Molecular Weight | 238.26 g/mol | [2] |

| Exact Mass | 238.02997997 Da | [2] |

| XLogP3 (Lipophilicity) | 2.7 | [2] |

| Topological Polar Surface Area | 84 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 3: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 23046-03-9 |

| PubChem CID | 268620 |

| SMILES | COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC |

| InChI Key | LIZUZUKHOVUSNS-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Intramolecular Cyclization Route

This protocol describes a plausible two-step synthesis starting from a commercially available precursor, 3,4-dimethoxythiophenol.

Step 1: Synthesis of α-(3,4-dimethoxyphenylthio)acetone

-

To a stirred solution of 3,4-dimethoxythiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 equivalents).

-

To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the thioether intermediate.

Step 2: Cyclization and Carboxylation

-

The thioether intermediate (1 equivalent) is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.

-

The mixture is heated (typically 80-110°C) to induce intramolecular electrophilic cyclization, forming the benzothiophene ring.

-

The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture onto ice water.

-

The resulting precipitate is collected by filtration. This intermediate would be a derivative at the 2-position (e.g., a methyl group from the acetone precursor).

-

The substituent at the 2-position is then oxidized to a carboxylic acid. For example, if the group is a methyl group, a strong oxidizing agent like potassium permanganate (KMnO₄) can be used under basic conditions, followed by acidification to yield the final product, this compound.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

In-Depth Technical Guide: Physicochemical Characteristics of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. While a wealth of physicochemical data is available, it is important to note that detailed, specific experimental protocols for the synthesis and analysis of this particular molecule, as well as its specific biological signaling pathways, are not extensively documented in publicly available literature.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄S | [1][2][3] |

| Molecular Weight | 238.26 g/mol | [1][2][3] |

| CAS Number | 23046-03-9 | [1][2] |

| Melting Point | 255-257 °C | [1] |

| Boiling Point | 424.7 °C at 760 mmHg | [1] |

| Density | 1.372 g/cm³ | [1] |

| pKa (Predicted) | 3.52 ± 0.30 | [1] |

| Vapor Pressure | 5.69E-08 mmHg at 25°C | [1] |

| Flash Point | 210.7 °C | [1] |

| Refractive Index | 1.643 | [1] |

| Form | Solid | |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Experimental Protocols

A plausible generalized protocol for the synthesis of a benzothiophene-2-carboxylic acid derivative, based on common organic chemistry principles and information from related syntheses, is outlined below. This is a representative workflow and would require optimization for the specific target compound.

Generalized Synthesis of a Benzothiophene-2-Carboxylic Acid Derivative

-

Starting Material Preparation: Synthesis of a suitable substituted o-mercaptocinnamic acid or a related precursor. This may involve multiple steps, including the introduction of methoxy groups onto an aromatic ring.

-

Cyclization: The precursor is subjected to an oxidative cyclization reaction to form the benzothiophene ring system. This can be achieved using various oxidizing agents in a suitable solvent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves extraction with an organic solvent, followed by washing with aqueous solutions to remove impurities and unreacted starting materials.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point is also determined and compared to known values.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzothiophene derivative.

Caption: Generalized workflow for the synthesis and purification of a benzothiophene derivative.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, benzothiophene derivatives, in general, are known to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5] Some benzothiophene compounds have been investigated as inhibitors of specific enzymes or as modulators of cellular receptors.[6][7] Further research would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H10O4S | CID 268620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid (CAS: 23046-03-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with two methoxy groups and a carboxylic acid functional group. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural features, including the rigid benzothiophene scaffold and the electron-donating methoxy groups, make it an attractive starting material for the synthesis of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential applications of this compound, with a focus on its role in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23046-03-9 | [2][3][[“]] |

| Molecular Formula | C₁₁H₁₀O₄S | [2][3][[“]] |

| Molecular Weight | 238.26 g/mol | [3][[“]] |

| Melting Point | 255-257 °C | [2] |

| Boiling Point | 424.7 °C at 760 mmHg | [2] |

| Density | 1.372 g/cm³ | [2] |

| Appearance | Solid | [1] |

| pKa | 3.52 ± 0.30 (Predicted) | [2] |

| InChI | 1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13) | [3][[“]] |

| SMILES | O=C(O)C1=CC2=CC(OC)=C(OC)C=C2S1 | [[“]] |

Synthesis and Experimental Protocols

A likely precursor for the synthesis is 3,4-dimethoxythiophenol. The synthesis would likely proceed through the following conceptual steps:

Experimental Protocol (Hypothetical):

-

Condensation: 3,4-dimethoxythiophenol would be reacted with pyruvic acid or an ester thereof (e.g., ethyl pyruvate) in a suitable solvent. This reaction may be catalyzed by an acid or a base.

-

Cyclization: The intermediate from the condensation step would then be subjected to cyclization to form the benzothiophene ring. This is often achieved by heating in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.

-

Hydrolysis (if an ester was used): If an ester of pyruvic acid was used, the resulting benzothiophene-2-carboxylate ester would be hydrolyzed to the carboxylic acid, typically by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

-

Purification: The final product would be purified by recrystallization from a suitable solvent.

Spectral Data

Detailed spectral data (NMR, IR, MS) for this compound are not widely published. However, spectral information for its methyl ester, 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS: 35212-99-8), is available and can be used to predict the spectral characteristics of the parent acid.

Predicted Spectral Data:

| Technique | Predicted Key Signals |

| ¹H-NMR | - A singlet for the proton at the 3-position of the benzothiophene ring. - Two singlets for the two methoxy groups. - Two singlets for the aromatic protons on the benzene ring. - A broad singlet for the carboxylic acid proton (typically downfield). |

| ¹³C-NMR | - A signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). - Signals for the quaternary and methine carbons of the benzothiophene ring. - Signals for the two methoxy group carbons. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (typically 1680-1710 cm⁻¹). - C-O stretching bands for the methoxy groups and the carboxylic acid. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 238.26 g/mol . - Fragmentation patterns consistent with the loss of COOH, OCH₃, and other fragments. |

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[5]

Role as a Precursor for PPAR Activators

This benzothiophene derivative is a starting material for the synthesis of more complex molecules designed to activate PPARα and PPARγ.[5] These nuclear receptors are crucial regulators of lipid and glucose metabolism, as well as inflammation.[6][7]

The PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6][8]

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a major regulator of lipid catabolism.[9]

-

PPARγ: Highly expressed in adipose tissue, it plays a key role in adipogenesis, lipid storage, and insulin sensitization.[10]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and has been implicated in various physiological processes.

The activation of PPARα and/or PPARγ by synthetic ligands, such as those derived from this compound, can lead to therapeutic benefits in metabolic disorders like dyslipidemia and type 2 diabetes.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its primary utility lies in its role as a scaffold for the synthesis of PPAR modulators, a class of drugs with important therapeutic applications in metabolic diseases. While detailed public data on its synthesis and spectral properties are limited, its established connection to PPAR signaling highlights its importance for researchers and drug development professionals working in this area. Further exploration and characterization of this compound and its derivatives are warranted to fully realize its therapeutic potential.

References

- 1. 5,6-DIMETHOXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER(35212-99-8) 1H NMR spectrum [chemicalbook.com]

- 2. cusabio.com [cusabio.com]

- 3. mdpi.com [mdpi.com]

- 4. consensus.app [consensus.app]

- 5. The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 10. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiophene core, substituted with methoxy and carboxylic acid functional groups, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of its structure, properties, and a detailed examination of its synthesis.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a bicyclic system where a thiophene ring is fused to a benzene ring. The benzene ring is substituted with two methoxy groups at positions 5 and 6, and a carboxylic acid group is attached to the thiophene ring at position 2.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 23046-03-9 |

| Molecular Formula | C₁₁H₁₀O₄S |

| Molecular Weight | 238.26 g/mol |

| Appearance | Solid |

| Purity | 97% (commercially available) |

Synthesis of this compound

A potential synthetic pathway is visualized below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (Hypothetical)

This protocol is based on standard procedures for the hydrolysis of methyl esters to carboxylic acids and would be the final step in the synthesis.

Materials:

-

5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

-

Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Saponification: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. A precipitate of the carboxylic acid should form.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

-

Drying and Purification:

-

Dry the crude product in a desiccator or under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral data can be inferred from the known spectra of its methyl ester and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzothiophene ring system.- Two singlets for the two methoxy groups (around 3.9-4.1 ppm).- A singlet for the carboxylic acid proton (a broad peak, typically >10 ppm).- A singlet for the proton at the 3-position of the thiophene ring. |

| ¹³C NMR | - A peak for the carboxylic acid carbonyl carbon (around 165-175 ppm).- Peaks for the aromatic carbons of the benzothiophene core.- Two peaks for the methoxy group carbons (around 55-60 ppm). |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).- C-O stretching bands for the methoxy and carboxylic acid groups.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 238.26. |

The workflow for the synthesis and characterization is outlined in the following diagram:

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This compound represents an important building block in synthetic chemistry. While direct, detailed synthetic procedures are not widely published, its preparation can be logically deduced from standard organic chemistry transformations, particularly the hydrolysis of its corresponding methyl ester. The predicted spectroscopic data provides a valuable reference for researchers aiming to synthesize and characterize this compound. Further research to establish and optimize a definitive synthetic route and fully characterize the compound and its derivatives is warranted, given its potential applications in drug discovery and materials science.

References

- 1. This compound | C11H10O4S | CID 268620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 23046-03-9 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 5,6-DIMETHOXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER(35212-99-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(23046-03-9) 1H NMR [m.chemicalbook.com]

The Pharmacological Potential of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, derivatives of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide synthesizes the available scientific and patent literature to provide a comprehensive overview of the biological activities, experimental evaluation, and potential mechanisms of action associated with this chemical scaffold and its analogues.

While specific biological data for this compound is limited, extensive research on structurally related benzothiophene derivatives provides a strong foundation for predicting its pharmacological profile. The primary activities observed for this class of compounds include anticancer, anti-inflammatory, and antimicrobial effects. This guide will present quantitative data from analogous compounds to illustrate these activities and provide detailed experimental protocols to facilitate further research and development.

Anticancer Activity

Benzothiophene derivatives have emerged as promising anticancer agents, with several analogues exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the growth inhibition (GI50) values for representative benzothiophene acrylonitrile analogues with substitution patterns similar to the core topic, demonstrating their potent anticancer effects.

| Compound ID | Structure | Cell Line | GI50 (nM) | Reference |

| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 10.0 | [1] |

| Leukemia (K-562) | 11.8 | [1] | ||

| Colon Cancer (HCC-2998) | 13.5 | [1] | ||

| CNS Cancer (SNB-75) | 13.9 | [1] | ||

| Prostate Cancer (PC-3) | 14.8 | [1] | ||

| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (RPMI-8226) | 9.7 | [1] |

| Colon Cancer (HCT-116) | 10.1 | [1] | ||

| Melanoma (UACC-62) | 10.1 | [1] | ||

| Prostate Cancer (PC-3) | 8.6 | [1] | ||

| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (HL-60(TB)) | 11.2 | [1] |

| Colon Cancer (COLO 205) | 11.8 | [1] | ||

| Melanoma (MALME-3M) | 12.0 | [1] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the benzothiophene derivatives was determined using the National Cancer Institute's 60 human tumor cell line screen.[1]

Methodology:

-

Cell Seeding: The 60 human cancer cell lines are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at five different concentrations. The cells are then incubated for an additional 48 hours.

-

Cell Staining: After the incubation period, the cells are fixed in situ with trichloroacetic acid and stained with sulforhodamine B.

-

Absorbance Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The optical density is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The absorbance measurements are used to calculate the dose-response curves and determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.[1]

Anti-inflammatory Activity

Derivatives of benzothiophene have shown potential as anti-inflammatory agents. Their mechanism of action is often associated with the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for potential anti-inflammatory activity by measuring the inhibition of NO production.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are pre-treated with various concentrations of the benzothiophene derivatives for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity

The benzothiophene scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound are also being investigated for their potential antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzothiophene acylhydrazone derivatives against multidrug-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class.

| Compound ID | Structure | S. aureus ATCC 25923 (MIC, µg/mL) | S. aureus (MRSA) (MIC, µg/mL) | Reference |

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | [2] |

| I.l | (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | > 64 | > 64 | [2] |

| III.a | (E)-N'-(benzo[d][3][4]dioxol-5-ylmethylene)-6-chlorobenzo[b]thiophene-2-carbohydrazide | 8 | 8 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of the benzothiophene derivatives are prepared in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are not yet fully elucidated, research on analogous compounds provides valuable insights. For instance, some anticancer benzothiophenes are known to target the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.

This pathway illustrates how certain benzothiophene derivatives can inhibit the active form of RhoA (RhoA-GTP), subsequently preventing the activation of ROCK. This leads to reduced phosphorylation of the myosin light chain (MLC), disruption of actin stress fiber formation, and ultimately, the inhibition of cancer cell proliferation, migration, and invasion.[4]

Conclusion and Future Directions

The derivatives of this compound belong to a chemical class with demonstrated potential across multiple therapeutic areas. While direct biological data for this specific scaffold is emerging, the extensive research on analogous benzothiophenes provides a robust framework for guiding future drug discovery efforts.

Further research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their development as next-generation therapeutic agents. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to build upon in this promising area of medicinal chemistry.

References

- 1. Research Portal [ircommons.uwf.edu]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H10O4S | CID 268620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives [wisdomlib.org]

5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with two methoxy groups and a carboxylic acid moiety. This scaffold has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. Its structural features make it a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical Properties

| Property | Value | Source |

| CAS Number | 23046-03-9 | [1] |

| Molecular Formula | C₁₁H₁₀O₄S | [1] |

| Molecular Weight | 238.26 g/mol | [1] |

| Appearance | Solid | [2] |

| InChI Key | LIZUZUKHOVUSNS-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC | [2] |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from general methods for benzothiophene synthesis. A plausible synthetic route involves the cyclization of a substituted thiophenol derivative. One common method is the oxidative cyclization of α-(arylthio)acetic acids.

A potential synthetic workflow is outlined below:

This proposed pathway is based on established methods for synthesizing benzothiophene cores.[3]

Biological Activities of Derivatives

Derivatives of this compound have been investigated for various biological activities, primarily as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

Amide derivatives of methoxy-substituted benzothiophene-2-carboxylic acids have shown potent inhibitory activity against several kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: Kinase Inhibitory Activity of Methoxy-Benzothiophene-2-Carboxamide Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| 5-Methoxybenzothiophene-2-carboxamide derivative (1b) | Clk1 | - | T24 (Bladder Carcinoma) | 0.63 | [4] |

| 5-Methoxybenzothiophene-2-carboxamide derivative (10b) | Clk1 | 12.7 | T24 (Bladder Carcinoma) | 0.43 | [4] |

| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3190 | - | - | [5] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

The general mechanism of action for ATP-competitive kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Various derivatives of benzothiophene carboxylic acids have demonstrated activity against a range of microbial pathogens. The data below is for related benzothiophene structures, as specific data for this compound derivatives is limited in the reviewed literature.

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Thiophene carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [6] |

| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [6] |

| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [6] |

| 2-Thiophene carboxylic acid thioureides | Candida albicans & Aspergillus niger | 31.25 - 62.5 | [6] |

| Benzo[b]thiophene acylhydrazones | Staphylococcus aureus (MRSA) | 4 | [7] |

MIC: Minimum Inhibitory Concentration.

The mechanism of antimicrobial action for benzothiophene derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms.

Experimental Protocols

General Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic Acid Amide Derivatives

The following is a general procedure for the synthesis of amide derivatives from a methoxy-substituted benzothiophene-2-carboxylic acid, which can be adapted for the 5,6-dimethoxy variant.

-

Dissolve 5-methoxybenzo[b]thiophene-2-carboxylic acid (0.1 g, 0.5 mmol) in 30 mL of dichloromethane (DCM).[4]

-

Add HBTU (0.3 g) and triethylamine (TEA, 2 mL) to the solution.[4]

-

Stir the reaction mixture for 30 minutes.[4]

-

Add the appropriate amine (4 equivalents) dropwise.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[4]

-

Purify the product by column chromatography.[4]

In Vitro Kinase Inhibition Assay

A representative protocol for a kinase inhibition assay is described below.

-

Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a buffer solution.

-

Add the test compound (e.g., a benzothiophene derivative) at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate, often using methods like fluorescence polarization or specific antibody-based detection.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method.

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Conclusion

This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as kinase inhibitors with potential applications in oncology and as antimicrobial agents against clinically relevant pathogens. Further research is warranted to fully explore the therapeutic potential of this compound and its analogues, including detailed structure-activity relationship studies, investigation of their mechanisms of action, and in vivo efficacy and safety profiling. The synthetic accessibility and the biological activities of its derivatives make this compound a core of significant interest for future drug discovery and development endeavors.

References

- 1. This compound 23046-03-9 [sigmaaldrich.com]

- 2. This compound 23046-03-9 [sigmaaldrich.com]

- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes expected spectroscopic data based on analogous structures and established principles of spectroscopic interpretation. The provided experimental protocol is an adapted method based on common synthetic routes to benzothiophene derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on data from similar compounds and general principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~7.8 | Singlet | 1H | H-3 |

| ~7.4 | Singlet | 1H | H-7 |

| ~7.2 | Singlet | 1H | H-4 |

| ~3.9 | Singlet | 3H | -OCH₃ at C-6 |

| ~3.8 | Singlet | 3H | -OCH₃ at C-5 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~150 | C-5 |

| ~148 | C-6 |

| ~140 | C-7a |

| ~135 | C-3a |

| ~130 | C-2 |

| ~115 | C-7 |

| ~105 | C-4 |

| ~56.5 | -OCH₃ at C-6 |

| ~56.0 | -OCH₃ at C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2950, ~2850 | Medium | C-H stretch (aromatic and methoxy) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250, ~1050 | Strong | C-O stretch (methoxy and carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 238 | 100 | [M]⁺ (Molecular Ion) |

| 221 | 60 | [M - OH]⁺ |

| 193 | 40 | [M - COOH]⁺ |

| 178 | 30 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound. This protocol is adapted from general and established methods for the synthesis of benzothiophene derivatives.

Synthesis of this compound

This synthesis involves the reaction of 3,4-dimethoxythiophenol with ethyl bromopyruvate followed by cyclization and hydrolysis.

Materials:

-

3,4-dimethoxythiophenol

-

Ethyl bromopyruvate

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Polyphosphoric acid (PPA)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of Ethyl 2-((3,4-dimethoxyphenyl)thio)acetate:

-

In a 250 mL round-bottom flask, dissolve 3,4-dimethoxythiophenol (1 equivalent) in ethanol (100 mL).

-

Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Slowly add ethyl bromopyruvate (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-((3,4-dimethoxyphenyl)thio)acetate.

-

-

Cyclization to Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate:

-

To the crude ethyl 2-((3,4-dimethoxyphenyl)thio)acetate, add polyphosphoric acid (10 equivalents by weight).

-

Heat the mixture to 80-90°C with vigorous stirring for 2 hours.

-

Pour the hot mixture into a beaker of ice water with stirring.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate.

-

-

Hydrolysis to this compound:

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Caption: Workflow for Spectroscopic Characterization.

Technical Guide: Physicochemical Properties, Solubility, and Stability of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a sulfur-containing aromatic compound belonging to the benzothiophene family.[1] Its structure, featuring a benzothiophene core with two methoxy groups and a carboxylic acid moiety, makes it a subject of interest in pharmaceutical research and material science.[1] It serves as a building block or intermediate in the synthesis of more complex organic compounds with potential applications in pharmaceuticals and agrochemicals.[1] This guide provides a summary of its known physicochemical properties and outlines detailed experimental protocols for determining its solubility and stability, aspects crucial for its development and application.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄S | PubChem[2], Sigma-Aldrich[3] |

| Molecular Weight | 238.26 g/mol | PubChem[2], Sigma-Aldrich[3] |

| CAS Number | 23046-03-9 | PubChem[2], Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 255-257 °C | LookChem[1] |

| Boiling Point | 424.7 °C at 760 mmHg | LookChem[1] |

| Density | 1.372 g/cm³ | LookChem[1] |

| pKa (Predicted) | 3.52 ± 0.30 | LookChem[1] |

| XLogP3 (Predicted) | 2.7 | PubChem[2] |

| Storage Temperature | 2-8°C (protect from light) | LookChem[1] |

Solubility Profile

Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, its structure as a carboxylic acid suggests pH-dependent aqueous solubility and potential solubility in organic solvents. The following sections provide standardized protocols for determining its solubility.

Recommended Experimental Protocol for Solubility Determination

A standardized experimental workflow is essential for the consistent and accurate determination of solubility. The following diagram illustrates a recommended workflow.

Caption: Workflow for solubility determination.

Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

This method is considered the gold standard for determining the intrinsic solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reporting: Express the solubility as mg/mL or µg/mL.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

-

Analysis: Measure the turbidity of the resulting solution using a plate reader (nephelometry). Alternatively, filter the samples and quantify the concentration in the filtrate via HPLC-UV or LC-MS to determine the kinetic solubility.

Data Presentation: Solubility

Researchers should use the following table structure to report experimentally determined solubility data.

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (µg/mL) | Method Used |

| Purified Water | 25 | Thermodynamic | ||

| Phosphate Buffer | 5.0 | 25 | Thermodynamic | |

| Phosphate Buffer | 7.4 | 25 | Thermodynamic | |

| Simulated Gastric Fluid | 37 | Thermodynamic | ||

| Simulated Intestinal Fluid | 37 | Thermodynamic | ||

| Ethanol | N/A | 25 | Thermodynamic | |

| Methanol | N/A | 25 | Thermodynamic | |

| Acetone | N/A | 25 | Thermodynamic | |

| Phosphate Buffer | 7.4 | 25 | Kinetic |

Stability Profile

The stability of a compound under various environmental conditions is a critical parameter for its handling, storage, and formulation.[4][5] Standardized stability testing protocols are based on International Council for Harmonisation (ICH) guidelines.

Recommended Experimental Protocol for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a drug substance like this compound.

Caption: Workflow for stability assessment.

Thermal Stability

This assesses the compound's stability under accelerated temperature and humidity conditions.

-

Sample Preparation: Place the solid compound in suitable containers (e.g., glass vials). For solution stability, dissolve the compound in relevant solvents.

-

Storage: Store the samples in controlled environment chambers at various conditions. According to ICH guidelines, long-term testing can be at 25°C/60% RH or 30°C/65% RH, while accelerated testing is typically at 40°C/75% RH.[4]

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[4]

-

Analysis: Analyze each sample for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.

Photostability

This protocol follows ICH Q1B guidelines to evaluate the effect of light exposure.[1][2][3][6][7]

-

Sample Preparation: Expose the solid drug substance directly to the light source. If protection is needed, studies can be conducted on the substance in an inert, transparent container. A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV light. The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) light.[2]

-

Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical properties (e.g., appearance, color) and for assay and degradation products by HPLC.

pH-Dependent (Hydrolytic) Stability

This study evaluates the compound's stability in aqueous solutions across a range of pH values.

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a series of aqueous buffers with pH values typically ranging from acidic to basic (e.g., pH 1.2, 4.5, 7.4, and 9.0).

-

Incubation: Store the buffered solutions at a constant temperature (e.g., 37°C or 50°C) and protect from light.

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Quantify the remaining parent compound at each time point using a stability-indicating HPLC method. This allows for the calculation of degradation kinetics (e.g., first-order rate constant, half-life) at each pH.

Data Presentation: Stability

The results of stability studies should be tabulated clearly.

Table 4.2.1: Thermal Stability Data (Example: 40°C / 75% RH)

| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |

|---|---|---|---|

| 0 | White Solid | 100.0 | < 0.1 |

| 1 Month | |||

| 3 Months |

| 6 Months | | | |

Table 4.2.2: Photostability Data

| Condition | Appearance | Assay (% of Initial) | Total Impurities (%) |

|---|---|---|---|

| Initial (t=0) | White Solid | 100.0 | < 0.1 |

| Dark Control |

| Light Exposed | | | |

Table 4.2.3: pH-Dependent Stability Data (Example: 37°C)

| pH of Buffer | Time Point (hours) | Assay (% Remaining) | Degradation Half-Life (t½) |

|---|---|---|---|

| 1.2 | 0 | 100.0 | |

| 24 | |||

| 48 | |||

| 7.4 | 0 | 100.0 | |

| 24 | |||

| 48 | |||

| 9.0 | 0 | 100.0 | |

| 24 |

| | 48 | | |

Conclusion

While this compound is a compound of interest for further development, a comprehensive public dataset on its solubility and stability is currently lacking. The physicochemical data presented provides a foundational understanding of the molecule. The detailed experimental protocols and data presentation formats outlined in this guide offer a standardized framework for researchers to generate the necessary solubility and stability data, ensuring consistency and comparability across studies. This information is paramount for advancing the compound through the drug development pipeline or for its application in material sciences.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. jordilabs.com [jordilabs.com]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. database.ich.org [database.ich.org]

- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous benzothiophene derivatives.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the benzothiophene ring system via a condensation reaction between a substituted benzaldehyde and an ethyl thioglycolate. The resulting ester is then hydrolyzed in the second step to yield the final carboxylic acid product. This synthetic route is adaptable and can be utilized for the preparation of various substituted benzothiophene-2-carboxylic acids.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm, estimated) |

| 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 143-146 | 10.1 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 3.9 (s, 6H, 2xOCH₃) |

| Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | C₁₃H₁₄O₄S | 266.31 | 75-77 | 8.1 (s, 1H), 7.3 (s, 1H), 7.2 (s, 1H), 4.4 (q, 2H), 3.9 (s, 3H), 3.9 (s, 3H), 1.4 (t, 3H)[1] |

| This compound | C₁₁H₁₀O₄S | 238.26 | Not available | 8.1 (s, 1H), 7.5 (s, 1H), 7.4 (s, 1H), 3.9 (s, 3H), 3.9 (s, 3H) [1] |

Experimental Protocols

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

This procedure outlines the synthesis of the intermediate ester from 2-bromo-4,5-dimethoxybenzaldehyde.

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Ethyl thioglycolate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2 M solution

-

Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Add ethyl thioglycolate (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 2 M HCl solution.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate.[1]

Step 2: Hydrolysis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate to this compound

This protocol describes the conversion of the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

-

Ethanol (EtOH)

-

Water (deionized)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Suspend ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH) (4.0 eq) to the suspension.

-

Heat the mixture to reflux at 80°C for 3 hours, or until the reaction is complete as monitored by TLC.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous layer to 0°C in an ice bath.

-

Acidify the solution to pH 1 by the gradual addition of concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

Application Note: Quantitative Analysis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid using HPLC-UV and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a benzothiophene derivative with potential applications in pharmaceutical research. Two distinct analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control in pharmaceutical formulations, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification in a biological matrix such as human plasma. These protocols offer robust and reliable approaches for accurate quantification, supporting drug development from formulation to preclinical and clinical studies.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in pharmaceutical dosage forms, such as tablets. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

-

Reference Standard: this compound (Purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water (18.2 MΩ·cm)

-

Reagents: Formic acid (LC-MS grade)

-

Equipment: Analytical balance, Sonicator, Volumetric flasks, Pipettes, Syringe filters (0.22 µm, PTFE), HPLC system with UV/Vis detector.

2. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).

3. Sample Preparation (from a Hypothetical 25 mg Tablet):

-

Weigh and finely powder ten tablets to obtain a homogenous mixture.

-

Accurately weigh a portion of the powder equivalent to 25 mg of the active pharmaceutical ingredient (API).

-

Transfer the powder to a 50 mL volumetric flask and add approximately 30 mL of methanol.

-

Sonicate for 15 minutes to ensure complete dissolution of the API.[1]

-

Allow the solution to cool to room temperature and dilute to volume with methanol. This yields a 500 µg/mL solution.

-

Further dilute an aliquot of this solution with the mobile phase to a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.[2][3]

4. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 20% B

-

2-10 min: 20% to 80% B

-

10-12 min: 80% B

-

12-13 min: 80% to 20% B

-

13-15 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or maximum absorbance wavelength determined by UV scan).

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Workflow Visualization: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma. It is ideal for pharmacokinetic studies where low concentrations are expected. The protocol utilizes a protein precipitation method for sample cleanup.[4]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

-

Reference Standard: this compound (Purity ≥98%)

-

Internal Standard (IS): A stable isotope-labeled version (e.g., D3-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid) or a structurally similar compound with distinct mass.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Human Plasma (blank, drug-free)

-

Equipment: Analytical balance, Centrifuge, Volumetric flasks, Pipettes, 96-well plates, LC-MS/MS system.

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions for the reference standard and the internal standard in methanol.

-

Working Standard Solutions: Prepare calibration standards by spiking blank human plasma with the reference standard to achieve final concentrations (e.g., 0.1, 0.5, 2, 10, 50, 200, 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (unknown, standard, or blank) into a microcentrifuge tube or well of a 96-well plate.

-

Add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube or well for analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC/UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 10% B

-

3.6-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Carboxylic acids often show good sensitivity in negative ESI.[5][6]

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: 237.0 Da ([M-H]⁻) → Q3: 193.0 Da (loss of CO₂)

-

Internal Standard (D3-Analyte): Q1: 240.0 Da ([M-H]⁻) → Q3: 196.0 Da (loss of CO₂) (Note: These transitions should be optimized by direct infusion of the standard.)

-

Data Presentation: LC-MS/MS Method Validation Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for plasma analysis.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Range | 0.1 - 1000 ng/mL |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Matrix Effect | 90% - 110% |

| Recovery | > 85% |

Workflow Visualization: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS bioanalysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. organomation.com [organomation.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]

Application Notes and Protocols: Leveraging 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid benzothiophene core, substituted with electron-donating methoxy groups, provides a unique chemical framework for the design and synthesis of novel therapeutic agents. While this specific molecule is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1]

These application notes provide an overview of the utility of this compound as a starting material for the development of potent and selective drug candidates. The following sections will detail the synthesis of bioactive derivatives, their biological activities, and relevant experimental protocols to guide researchers in this promising area of drug discovery.

I. Anticancer Applications of Benzothiophene Derivatives

Derivatives of the benzothiophene scaffold have emerged as potent anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. Notably, these compounds have shown efficacy as kinase inhibitors and disruptors of the tumor microenvironment.

A. Multi-Kinase Inhibition

Substituted benzothiophenes have been successfully developed as inhibitors of multiple kinases implicated in cancer progression. For instance, derivatives of 5-hydroxybenzothiophene have demonstrated potent, low nanomolar inhibition of several kinases, leading to significant anti-cancer effects in preclinical models.[2]

B. RhoA/ROCK Pathway Inhibition

The RhoA/ROCK signaling pathway plays a crucial role in cancer cell migration and invasion. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of this pathway, representing a promising strategy for targeting tumor metastasis.[3]

C. Tubulin Polymerization Inhibition

Benzothiophene acrylonitrile analogs have been shown to possess potent anticancer properties by interfering with tubulin polymerization. Several of these compounds exhibit growth inhibition at nanomolar concentrations across a broad range of human cancer cell lines.[4]

Quantitative Data: Anticancer Activity of Benzothiophene Derivatives

| Compound Class | Target/Pathway | Cell Line | Activity (GI₅₀) | Reference |

| Benzothiophene Acrylonitrile Analogs | Tubulin Polymerization | NCI-60 Panel | 10 - 100 nM | [4] |

| 5-Hydroxybenzothiophene Hydrazide | Multi-kinase | U87MG Glioblastoma | Low IC₅₀ values | [2] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA/ROCK Pathway | MDA-MB-231 | Significant inhibition of proliferation, migration, and invasion | [3] |

II. Antimicrobial Applications of Benzothiophene Derivatives

The benzothiophene scaffold has also been exploited for the development of novel antimicrobial agents, particularly against multidrug-resistant bacteria.

A. Activity against Multidrug-Resistant Staphylococcus aureus (MRSA)

Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have demonstrated significant antibacterial activity against MRSA. These compounds represent a promising new class of antibiotics to combat this challenging pathogen.[5]

B. Broad-Spectrum Antibacterial and Antifungal Activity

Further diversification of the benzothiophene core has led to the discovery of derivatives with broad-spectrum antimicrobial properties. Certain compounds have shown high antibacterial activity against S. aureus, while others have exhibited potential as antifungal agents.[6]

Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Benzo[b]thiophene Acylhydrazones | Multidrug-resistant Staphylococcus aureus | 4 µg/mL | [5] |

| Substituted Benzothiophenes | Staphylococcus aureus | High activity | [6] |

| Substituted Benzothiophenes | Fungal pathogens | Potential activity | [6] |

III. Experimental Protocols

A. General Synthesis of Bioactive Benzothiophene Derivatives

The following protocol describes a general method for the synthesis of benzothiophene derivatives, starting from this compound. This is a representative procedure that can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of Benzo[b]thiophene Acylhydrazones [5]

-

Synthesis of Benzo[b]thiophene-2-carbohydrazide:

-

To a solution of the appropriate benzo[b]thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

-

Dissolve the ester in ethanol and add hydrazine hydrate (10 equivalents).

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture and collect the precipitated carbohydrazide by filtration.

-

-